An In-depth Technical Guide on the Core Chemical Properties of 2,4-Dinitrotoluene
An In-depth Technical Guide on the Core Chemical Properties of 2,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,4-Dinitrotoluene (DNT), a significant industrial chemical primarily used as a precursor in the production of toluene (B28343) diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives like Trinitrotoluene (TNT).[1][2] This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from synthesis to toxicological assessment.
Chemical Identity and Physical Properties
2,4-Dinitrotoluene, with the IUPAC name 1-methyl-2,4-dinitrobenzene, is an organic compound belonging to the dinitrotoluene class.[3] It is a pale yellow to orange crystalline solid at room temperature with a slight characteristic odor.[3][4] DNT is one of six possible isomers of dinitrotoluene, with the 2,4-isomer being the most common.[3]
Core Identifiers
| Identifier | Value |
| IUPAC Name | 1-methyl-2,4-dinitrobenzene[5] |
| CAS Number | 121-14-2[5] |
| Molecular Formula | C₇H₆N₂O₄[5][6] |
| Molecular Weight | 182.13 g/mol [5] |
| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][5] |
| InChI Key | RMBFBMJGBANMMK-UHFFFAOYSA-N[5] |
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,4-Dinitrotoluene.
| Property | Value | Temperature (°C) | Pressure |
| Melting Point | 67-71 °C (153-160 °F)[7][8][9] | - | - |
| Boiling Point | ~300 °C (572 °F) (decomposes)[3][7] | - | 760 mmHg |
| Density | 1.521 g/cm³[3][10] | 20 | - |
| Vapor Pressure | 0.000147 - 0.0051 mmHg[3][6] | 20-22 | - |
| Water Solubility | 200 - 300 mg/L[5][8][9] | 20-25 | - |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ethanol, and ether.[5] | - | - |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.98 - 2.0[3][6] | - | - |
| Flash Point | 207 °C (404 °F) (Closed cup)[4][5] | - | - |
Experimental Protocols
This section details the standard laboratory methodologies for determining some of the key physical properties of solid organic compounds like 2,4-Dinitrotoluene.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[3]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 2,4-Dinitrotoluene is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[6][9] The tube is then tapped gently to ensure the sample is compact.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[3][6][11]
-
Heating: The apparatus is heated gradually.[11] A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute as the melting point is neared to ensure thermal equilibrium.[9][11]
-
Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][9] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[11]
Boiling Point Determination (Micro Method)
For determining the boiling point of a substance available in small quantities, a micro boiling point determination method is suitable. Since 2,4-Dinitrotoluene is a solid at room temperature, this method would be applicable to its molten state or if it were in a liquid form.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed into a small test tube (e.g., a fusion tube).[4][12]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end downwards.[12][13]
-
Apparatus Setup: The test tube is attached to a thermometer with the sample adjacent to the thermometer bulb. This assembly is then heated in a Thiele tube or an oil bath.[4][12]
-
Heating and Observation: The apparatus is heated, causing the air trapped in the capillary tube to expand and bubble out.[4][8] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[4][8]
-
Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[4][8]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent.[10]
Methodology:
-
Sample Preparation: An excess amount of solid 2,4-Dinitrotoluene is added to a flask containing a known volume of the solvent (e.g., water).[10] The addition of excess solid ensures that a saturated solution is formed.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.[14][15]
-
Concentration Analysis: The concentration of 2,4-Dinitrotoluene in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15] This concentration represents the solubility of the compound at that temperature.
Visualizations
The following diagrams illustrate the chemical structure of 2,4-Dinitrotoluene, a typical workflow for its synthesis, and a simplified representation of its metabolic pathway.
Caption: Chemical structure of 2,4-Dinitrotoluene.
Caption: Simplified workflow for the synthesis of 2,4-Dinitrotoluene.
Caption: Simplified reductive metabolic pathway of 2,4-Dinitrotoluene.
Safety and Hazards
2,4-Dinitrotoluene is a toxic and combustible substance. It can be absorbed through the skin, and is toxic by inhalation and ingestion.[5] It is classified as a probable human carcinogen.[16] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[5] It is stable under normal conditions but can decompose explosively at high temperatures (above 250°C).[5][7] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[8][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.
This guide provides a foundational understanding of the chemical properties of 2,4-Dinitrotoluene. For more detailed toxicological data and specific handling procedures, consulting a comprehensive Safety Data Sheet (SDS) is strongly recommended.
References
- 1. 2,4-DINITROTOLUENE - Ataman Kimya [atamanchemicals.com]
- 2. globallcadataaccess.org [globallcadataaccess.org]
- 3. westlab.com [westlab.com]
- 4. chymist.com [chymist.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jk-sci.com [jk-sci.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. 2,4-Dinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
